molecular formula C17H18N2O4 B2749921 N'-(4-Hydroxy-3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide CAS No. 93649-72-0

N'-(4-Hydroxy-3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide

Cat. No. B2749921
CAS RN: 93649-72-0
M. Wt: 314.341
InChI Key: QLXWFZYOLPOIEL-VCHYOVAHSA-N
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Description

N'-(4-Hydroxy-3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide, also known as HMAH, is a hydrazone derivative that has been extensively studied for its potential therapeutic applications. HMAH has been found to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, antipyretic, and antitumor effects.

Scientific Research Applications

Nonlinear Optical Properties

Research has focused on the synthesis and characterization of hydrazones, including derivatives related to N'-(4-Hydroxy-3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide, for their nonlinear optical (NLO) properties. A study by Naseema et al. (2010) investigated the third-order nonlinear optical properties of three hydrazones using a z-scan technique with nanosecond laser pulses. The study found that these compounds exhibit two-photon absorption and have potential applications in optical devices such as limiters and switches (Naseema et al., 2010).

Antimicrobial Activity

Another area of research involves the synthesis of novel heterocyclic compounds derived from acetohydrazide derivatives for their biological activity. Bekircan et al. (2015) synthesized derivatives and investigated their lipase and α-glucosidase inhibition, showing some of these compounds have significant anti-lipase and anti-α-glucosidase activities, suggesting their potential as chemotherapeutic agents (Bekircan, Ülker, & Menteşe, 2015).

DNA Interaction and Antioxidant Activity

Sirajuddin et al. (2013) synthesized Schiff base compounds from N'-substituted benzohydrazide and sulfonohydrazide derivatives and investigated their biological activities, including antibacterial, antifungal, antioxidant, cytotoxic, enzymatic activities, and interaction with Salmon sperm DNA. The compounds showed remarkable activities in each research area, with significant DNA binding propensity, suggesting their potential in biomedical applications (Sirajuddin, Uddin, Ali, & Tahir, 2013).

Crystal Structure and Antimicrobial Activity

Amr et al. (2016) focused on the synthesis, crystal structure analysis, and antimicrobial activity evaluation of N'-(4-Methoxybenzylidene)-2-[3-cyano-7,8-dihydro-4-(5-methylfuran-2-yl)-2-oxo-2H-pyrano[4,3-b]pyridin-1(5H)-yl]acetohydrazide. The compound showed good antimicrobial activity against both gram-positive and gram-negative bacteria, demonstrating its potential use in developing new antimicrobial agents (Amr, Mohamed, Al-Omar, & Ghabbour, 2016).

properties

IUPAC Name

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-12-3-6-14(7-4-12)23-11-17(21)19-18-10-13-5-8-15(20)16(9-13)22-2/h3-10,20H,11H2,1-2H3,(H,19,21)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLXWFZYOLPOIEL-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-Hydroxy-3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide

CAS RN

93649-72-0
Record name N'-(4-HYDROXY-3-METHOXYBENZYLIDENE)-2-(4-METHYLPHENOXY)ACETOHYDRAZIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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